Home > Products > Screening Compounds P133359 > (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone
(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone - 105686-58-6

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone

Catalog Number: EVT-14467614
CAS Number: 105686-58-6
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential anticancer properties. This compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chloro substituent and a phenylmethanone moiety enhances its chemical reactivity and biological profile.

Source and Classification

This compound can be classified under the category of benzimidazole derivatives, which are heterocyclic compounds containing a fused benzene and imidazole ring. Benzimidazoles are widely studied for their pharmaceutical applications, particularly as anticancer agents. The specific compound in question is synthesized through various methods involving o-phenylenediamines and aldehydes, utilizing different oxidative agents under mild conditions .

Synthesis Analysis

Methods

The synthesis of (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone typically involves the reaction of o-phenylenediamine with appropriate aldehydes in the presence of oxidizing agents. A notable method includes:

  1. Reactants: A mixture of o-phenylenediamine and a substituted aldehyde (such as benzaldehyde) is prepared.
  2. Oxidative Conditions: Sodium metabisulfite is often used as an oxidizing agent, combined with a solvent mixture of ethanol and water (9:1 v/v).
  3. Reaction Monitoring: The reaction is stirred at room temperature for a specified duration (usually around 2 hours), monitored by thin-layer chromatography to ensure completion.
  4. Purification: The resulting precipitate is filtered, and the crude product is purified using column chromatography or crystallization techniques .

Technical Details

The synthesis yields various substituted benzimidazoles with yields ranging from 32% to 98%, depending on the substituents on the aldehyde . Characterization methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone can be described as follows:

  • Molecular Formula: C15H12ClN2O
  • Molecular Weight: 272.72 g/mol
  • Structural Features:
    • A benzimidazole ring system with a chlorine atom at position 2.
    • A phenylmethanone group attached to the benzimidazole at position 5.

Data

Spectroscopic data for this compound typically includes:

  • FTIR Peaks: Characteristic peaks corresponding to N-H stretching (around 3330 cm1^{-1}), C=O stretching, and aromatic C-H bending.
  • NMR Data: Chemical shifts indicating the environment of hydrogen atoms within the aromatic rings and functional groups .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for benzimidazole derivatives, including:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing further functionalization.
  • Condensation Reactions: It can react with acyl chlorides to form amides or other derivatives.

Technical Details

Reactions involving this compound often require careful control of conditions to avoid decomposition or unwanted side reactions. For instance, reactions with acyl chlorides are typically performed in solvents like dimethylformamide under controlled temperatures .

Mechanism of Action

The mechanism of action for compounds like (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone, particularly in their anticancer activity, generally involves:

  1. Cellular Uptake: The compound enters cancer cells through passive diffusion or active transport mechanisms.
  2. Target Interaction: It may interact with specific biological targets such as DNA or proteins involved in cell proliferation and survival.
  3. Induction of Apoptosis: By disrupting normal cellular functions, it can trigger programmed cell death pathways in cancer cells.

Data from studies indicate that similar benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess comparable efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light yellow powder.
  • Melting Point: Approximately 240–241 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong bases or acids.

Relevant analyses include FTIR spectrometry confirming functional groups and NMR providing insight into molecular structure .

Applications

The primary applications of (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone lie in its potential use as an anticancer agent. Research suggests that compounds within this class exhibit significant activity against various cancer types, including lung, breast, and prostate cancers. Furthermore, ongoing studies explore their role as precursors for developing metal complexes that enhance anticancer efficacy .

Introduction to Benzimidazole-Based Pharmacophores and Relevance of the Target Compound

Structural Classification of Benzimidazole Derivatives in Drug Discovery

Benzimidazole derivatives exhibit remarkable structural diversity, enabling their classification based on substitution patterns that profoundly influence their pharmacological profiles. The benzimidazole core provides three primary modification sites: the N1-position (pyrrole-type nitrogen), the C2-position (electron-deficient carbon), and the benzenoid ring (positions 5 and 6, with 5 being predominant in the target compound) [5] [9]. This systematic categorization allows medicinal chemists to rationally design compounds with optimized pharmacokinetic and pharmacodynamic properties by exploiting site-specific chemical modifications.

Table 1: Structural Classification of Bioactive Benzimidazole Derivatives Based on Substituent Position

Substituent PositionKey Functional GroupsExemplary DrugsPrimary Therapeutic Applications
N1-positionProton-pump inhibitors (omeprazole), Alkyl/aryl groups (domperidone)Omeprazole, Pantoprazole, DomperidoneAntiulcer, Antiemetic, Antipsychotic
C2-positionChloro (target compound), Methylthio (thiophanate), Carbamate (albendazole)Albendazole, Mebendazole, ThiabendazoleAnthelmintic, Antiparasitic
Benzenoid ring (5/6)Benzoyl (target compound), Carboxylate (telmisartan), Chloro (candesartan)Telmisartan, Candesartan, (Target compound)Antihypertensive, Anticancer leads
MultisubstitutedCombination of N1/C2/benzenoid modificationsBendamustine, AstemizoleAnticancer, Antihistamine

The target compound (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone occupies a distinct niche within this classification system as a C2,5-disubstituted benzimidazole. Its molecular architecture combines a 2-chloro substituent—a feature shared with anthelmintic agents like mebendazole—with a 5-benzoyl group that introduces significant steric bulk and extended π-conjugation. This specific substitution pattern aligns with emerging evidence that 5-position aromatic acyl modifications enhance interactions with biological targets requiring planar, hydrophobic binding domains, particularly in oncology-relevant enzymes [5] [9]. Unlike N1-substituted proton pump inhibitors that function as prodrugs requiring acidic activation, the unsubstituted N1-hydrogen in this compound suggests direct target engagement capabilities, potentially through hydrogen bonding or tautomerization effects [9].

The evolutionary trajectory of benzimidazole drug development reveals a clear progression from simple fungicidal agents (e.g., benomyl) toward structurally complex targeted therapies. Contemporary derivatives increasingly incorporate hybrid pharmacophores, such as the benzoyl-benzimidazole motif in the target compound, designed to leverage synergistic binding interactions. This molecular hybridization strategy represents the forefront of benzimidazole-based drug design, combining established bioactivity with novel structural elements to address complex disease targets, particularly in oncology where multi-target inhibition is increasingly valued [2] [5]. The target compound's chemical structure exemplifies this approach by integrating a traditional benzimidazole core with a benzophenone-like extension, creating a conformationally constrained system optimized for specific biomolecular interactions.

Role of Chloro and Benzoyl Substituents in Bioactive Molecule Design

The strategic incorporation of chlorine atoms and benzoyl groups into drug scaffolds constitutes a sophisticated medicinal chemistry approach to enhance target affinity and selectivity. In (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone, these substituents function synergistically to create a bioactive configuration with distinct electronic and steric properties ideal for specific biological interactions.

The 2-chloro substituent profoundly influences the compound's electronic character through its strong sigma-withdrawing effect, which reduces electron density at the adjacent N3 and C2 positions. This electronic perturbation enhances three key biological properties:

  • Hydrophobic anchoring: The chloro group facilitates van der Waals interactions within hydrophobic enzyme pockets, a mechanism critical for anthelmintic benzimidazoles like albendazole [9].
  • Halogen bonding potential: Chlorine can act as an electron acceptor with carbonyl oxygens or amide nitrogens in target proteins, providing up to 5 kJ/mol additional binding energy [3] [6].
  • Metabolic stabilization: Chlorination at C2 impedes oxidative metabolism at this electron-deficient position, extending plasma half-life compared to unsubstituted analogs [5].Computational studies on analogous chloro-benzimidazoles demonstrate bond lengths (C2-Cl ≈ 1.73Å) and charge distributions (partial positive charge on C2) that optimize these interactions while maintaining planarity with the imidazole ring [6].

The 5-benzoyl substituent introduces an orthogonal planar extension that substantially increases the molecular footprint. This moiety contributes multiple pharmacological advantages:

  • π-π stacking capability: The phenyl ring enables stacking interactions with tyrosine, phenylalanine, or histidine residues in enzyme binding sites [8].
  • Structural rigidity: The ketone linker restricts rotation, preorganizing the molecule for target binding and reducing entropy penalties upon complex formation [1].
  • Electronic modulation: The electron-withdrawing carbonyl group polarizes the benzenoid ring, potentially enhancing hydrogen bond acceptor capacity at the benzimidazole N3 position [3].Molecular modeling of the target compound indicates a dihedral angle of approximately 30-40° between the benzoyl phenyl and benzimidazole planes, creating a partially conjugated system that balances conformational flexibility with planarity requirements for intercalation or surface binding [1] [8].

Table 2: Electronic and Steric Contributions of Substituents in Target Compound

Structural FeatureElectronic EffectsSteric ConsequencesBiological Implications
2-Chloro groupσₚ = +0.23 (Hammett constant), Reduces HOMO energy by ≈1.2 eVMinimal steric bulk (van der Waals radius 1.75Å)Enhanced membrane penetration, Halogen bonding to protein targets, Metabolic stability at C2 position
Benzoyl carbonylStrong electron withdrawal (conjugation reduces benzimidazole pKa by ≈0.5 units)Introduces planar aromatic surface area ≈38Ųπ-Stacking with aromatic protein residues, Defined molecular orientation in binding pocket, Extended pharmacophore reach
5-Substitution patternModulates benzenoid ring electron densityProjects substituent away from N1/N3 hydrogen bonding sitesSelective interaction with deep hydrophobic pockets, Avoidance of steric clash with polar binding regions

The synergistic interplay between these substituents creates a molecular architecture optimized for binding extended hydrophobic clefts with hydrogen bonding capability at both ends—a configuration particularly relevant to kinase ATP-binding sites and DNA minor grooves. This combination exemplifies modern rational substituent pairing, where chloro substitution addresses electronic and metabolic requirements while the benzoyl extension provides target-specific affinity enhancements. The target compound's design thus reflects an advanced application of these principles to generate a structurally distinctive benzimidazole derivative with tailored biochemical properties [1] [3] [8].

Historical Evolution of Benzimidazole Scaffolds in Medicinal Chemistry

The medicinal application of benzimidazoles represents a compelling evolutionary narrative spanning over a century of chemical innovation. This journey began in 1872 with Hoebrecker's pioneering synthesis of 2,5-dimethylbenzimidazole from the reduction of 2-nitro-4-methylacetanilide—a discovery that established the fundamental chemistry of this heterocyclic system [6]. However, the true therapeutic potential remained unrealized until the mid-20th century when systematic exploration of benzimidazole derivatives commenced, driven by advances in heterocyclic chemistry and pharmacological screening.

The first therapeutic milestone arrived with the introduction of thiabendazole (Merck, 1961) as a broad-spectrum anthelmintic, validating benzimidazoles as clinically relevant pharmacophores [5] [9]. This breakthrough catalyzed extensive structural exploration, leading to systemic fungicides like benomyl (DuPont, 1968) and carbendazim that dominated agricultural chemistry through the 1970s. The subsequent proton pump inhibitor (PPI) revolution emerged in the late 1980s with omeprazole (AstraZeneca, 1988)—an N1/C2-disubstituted benzimidazole prodrug that transformed peptic ulcer treatment and became one of the most prescribed drugs worldwide [5]. This era also witnessed the development of albendazole and mebendazole as essential anthelmintics included in the WHO Model List of Essential Medicines, cementing benzimidazoles' role in global health.

The new millennium brought sophisticated target-focused benzimidazole applications:

  • Telmisartan (Boehringer Ingelheim, 1998) demonstrated benzimidazoles' potential in cardiovascular medicine as angiotensin II receptor blockers with unique PPAR-γ modulating activity [9].
  • Bendamustine (Ribomustin, 2003 revival) exemplified benzimidazoles in oncology as a bifunctional alkylating agent for hematologic malignancies [5].
  • Veliparib (AbbVie, phase III) represents contemporary benzimidazole-based PARP inhibitors for BRCA-mutated cancers [2].

Table 3: Milestones in Benzimidazole-Based Drug Development

EraKey Compound(s)Year IntroducedTherapeutic Significance
Foundation2,5-Dimethylbenzimidazole (vitamin B12 identification)1872 (synthesis), 1948 (B12 isolation)Established core structure and biochemical relevance
Antiparasitic EraThiabendazole, Albendazole, Mebendazole1961-1975Revolutionized treatment of helminthic infections; WHO essential medicines
GI TherapeuticsOmeprazole, Pantoprazole, Rabeprazole1988-1999Transformed peptic ulcer and GERD management through proton pump inhibition
Diversification PeriodTelmisartan, Candesartan, Bendamustine1998-2003Expanded into cardiovascular and oncology applications with novel mechanisms
Contemporary DevelopmentsVeliparib, (Target compound analogs)2005-presentTargeted cancer therapies (PARP, kinase inhibitors); Investigational antimicrobials

The target compound (2-chloro-3H-benzimidazol-5-yl)-phenylmethanone represents the current evolutionary phase where benzimidazole design incorporates multifunctional hybrid architectures. Its 5-benzoyl modification diverges from traditional 2-aminomethyl or 2-alkylthio substitutions, reflecting a strategic shift toward extended planar systems optimized for specific biomolecular interactions. Recent patent analyses reveal accelerating innovation in this structural space, with compounds like:

  • US20150322073A1 describing benzimidazole derivatives targeting abnormal cell proliferation [9].
  • US20150336967A1 covering benzimidazole PDE10 inhibitors [9].
  • US7838499B2 disclosing benzylbenzene derivatives potentially relevant to the benzoyl substitution pattern in the target compound [8].

This trajectory demonstrates how benzimidazole optimization has progressed from empirically discovered antiparasitics to rationally designed target-specific agents. The target compound's architecture—featuring a halogenated core with an aromatic ketone extension—exemplifies contemporary medicinal chemistry's emphasis on structural complexity and targeted three-dimensionality to address challenging disease targets, particularly in oncology and antimicrobial resistance [2] [5] [8].

Concluding Perspectives

Properties

CAS Number

105686-58-6

Product Name

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone

IUPAC Name

(2-chloro-3H-benzimidazol-5-yl)-phenylmethanone

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C14H9ClN2O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

RBIKVPCRGCFLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.